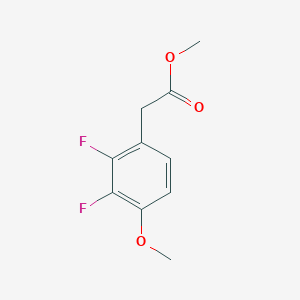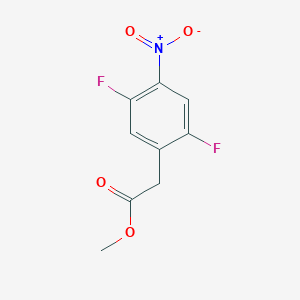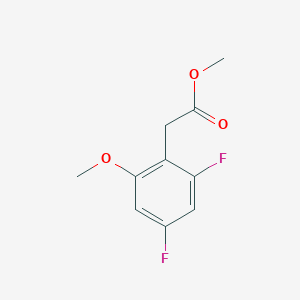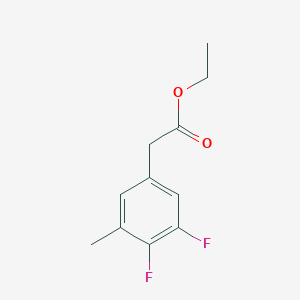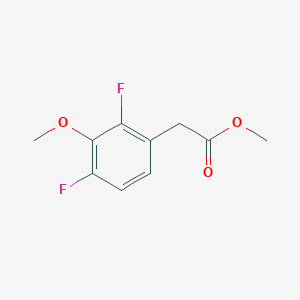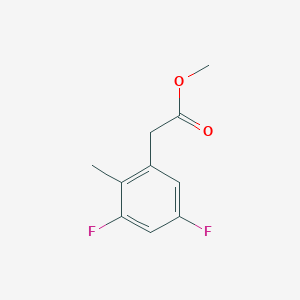
3,7-Dibromoisoquinoline
Übersicht
Beschreibung
3,7-Dibromoisoquinoline is a chemical compound with the molecular formula C9H5Br2N . It is a solid substance and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 3,7-Dibromoisoquinoline consists of a benzene ring fused to a pyridine ring . The InChI key for this compound is STQJXMJJWWOKJG-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 3,7-Dibromoisoquinoline are not detailed in the retrieved data, it is known to participate in various chemical reactions due to its structure .Physical And Chemical Properties Analysis
3,7-Dibromoisoquinoline has a molecular weight of 286.95 . It is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Topoisomerase I Inhibition and Cytotoxicity : 3-Arylisoquinolines, structurally related to 3,7-Dibromoisoquinoline, have been synthesized and tested for their in vitro antitumor activity against tumor cell lines. Some of these compounds demonstrated potent topoisomerase I inhibitory activity, which is significant in cancer therapy (Cho, Min, Le, & Kim, 2003).
Lattice Inclusion Host Properties : A tetrabromo diquinoline derivative, related to 3,7-Dibromoisoquinoline, was synthesized and investigated for its crystal structure. It was found to act as a lattice inclusion host, assembling into achiral molecular staircases and including guests in parallel channels (Marjo et al., 2001).
Antitumor Agents Synthesis : Various substituted 3-arylisoquinolines, structurally related to 3,7-Dibromoisoquinoline, were synthesized and evaluated for antitumor activity against human tumor cell lines, showing a broad antitumor spectrum (Cho, Park, Chung, & Lee, 1998).
Mass Spectrometric Dissociation Pathway Study : A study on the collision-induced dissociation behavior of isoquinoline-3-carboxamides revealed insights into the fragmentation behavior of this class of compounds, useful in analytical chemistry and drug testing (Beuck et al., 2009).
Organocatalytic Synthesis and Pharmacological Evaluation : Organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides was carried out, with these compounds demonstrating potential antinociceptive, anti-inflammatory, and anticonvulsant properties (Wilhelm et al., 2014).
Synthesis and Biological Evaluation of Derivatives : Research on the synthesis of 3-arylisoquinoline derivatives and their evaluation for in vitro antitumor activity indicates the importance of chemical modifications in enhancing antitumor activities (Cho et al., 1997).
In Vitro Cytotoxic Evaluation of Aminoquinones : A study on the synthesis of aminoquinone derivatives of isoquinolines and their cytotoxic activity against various human tumor cell lines highlighted their therapeutic potential (Delgado et al., 2012).
Molecular Modeling of Antitumor Agents : Comparative molecular field analysis of 3-arylisoquinoline antitumor agents provided insights into the pharmacophore model and structure-activity relationships, aiding drug design (Cho et al., 2002).
Novel Derivatives with Antitumor Properties : The study of 3,4-dihydroisoquinolines and their novel derivatives highlights their potential as inhibitors of phenylethanolamine N-methyltransferase, with implications in cancer therapy (Grunewald et al., 1999).
Synthesis of 3,4-Dihydroquinolinone and Coumarin Derivatives : The synthesis of these derivatives and their antidepressant activity evaluation provides a basis for developing new therapeutic agents (Wang et al., 2019).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3,7-dibromoisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQJXMJJWWOKJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dibromoisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



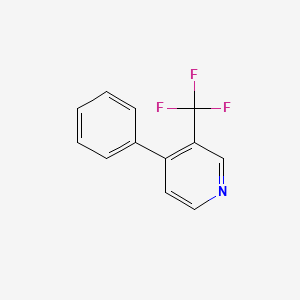


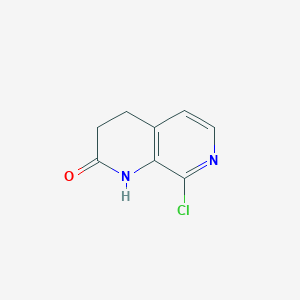
![tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1413004.png)
